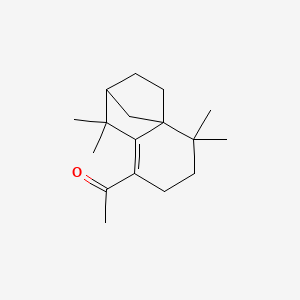![molecular formula C18H14N4 B14619660 3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline CAS No. 60075-22-1](/img/structure/B14619660.png)
3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline is a heterocyclic compound that belongs to the class of triazinoquinolines. This compound is characterized by a triazine ring fused with a quinoline moiety, and it contains a phenylethyl group at the 3-position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with phenylethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the triazinoquinoline ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced triazinoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: N-bromosuccinimide in dichloromethane or chloroform.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced triazinoquinoline derivatives.
Substitution: Halogenated triazinoquinoline derivatives.
Scientific Research Applications
3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is studied for its antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline involves its interaction with specific molecular targets. In cancer cells, the compound inhibits kinases such as c-Met and VEGFR-2, leading to the disruption of signaling pathways essential for cell proliferation and survival. This inhibition induces cell cycle arrest and apoptosis in cancer cells . The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and viral replication processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazino[5,6,1-i,j]quinolines: These compounds are tricyclic analogs of fluoroquinolones and share a similar triazinoquinoline core structure.
Triazino indole-quinoline hybrids: These compounds combine triazinoquinoline and indole moieties and have shown promising antileishmanial activity.
Uniqueness
3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline is unique due to its specific substitution pattern and the presence of the phenylethyl group, which imparts distinct electronic and steric properties.
Properties
CAS No. |
60075-22-1 |
|---|---|
Molecular Formula |
C18H14N4 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
3-(2-phenylethyl)-[1,2,4]triazino[5,6-c]quinoline |
InChI |
InChI=1S/C18H14N4/c1-2-6-13(7-3-1)10-11-17-20-16-12-19-15-9-5-4-8-14(15)18(16)22-21-17/h1-9,12H,10-11H2 |
InChI Key |
GMJHPBIRPQAREG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC3=C(C4=CC=CC=C4N=C3)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


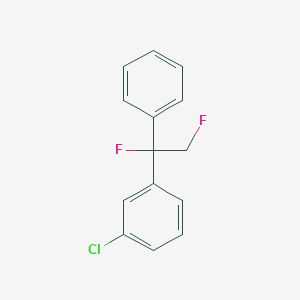

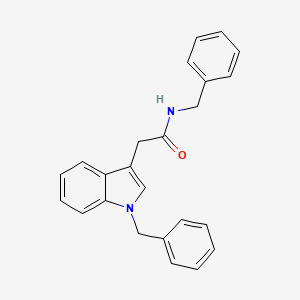
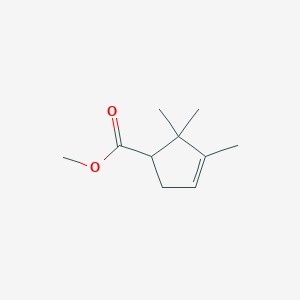


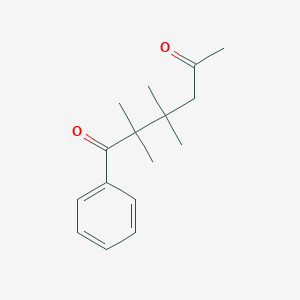
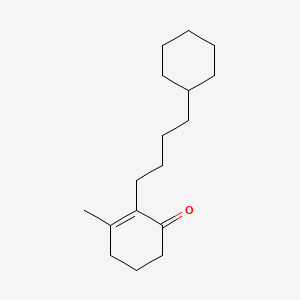
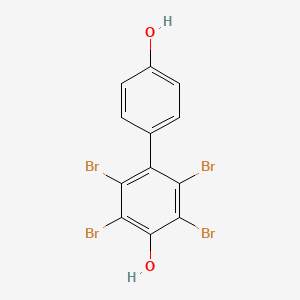
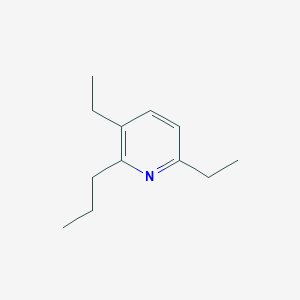
![{[(5-Methyl-2H-tetrazol-2-yl)methyl]sulfanyl}acetyl chloride](/img/structure/B14619629.png)
![Ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14619635.png)
![2-Butenoic acid, 3-[(1,3-dihydroxy-2-naphthalenyl)thio]-, ethyl ester, (Z)-](/img/structure/B14619638.png)
